molecular formula C15H14BrNO B5851353 N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5851353
M. Wt: 304.18 g/mol
InChI Key: ONLBSLLORXXKEM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide, also known as Bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Bromadol has been found to be highly potent and effective in alleviating pain, making it a promising candidate for the treatment of chronic pain.

Mechanism of Action

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This dual mechanism of action makes N-(4-bromophenyl)-2-(4-methylphenyl)acetamide highly effective in relieving pain and producing a sense of euphoria.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has been found to produce a range of biochemical and physiological effects. In addition to its pain-relieving properties, N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as arthritis. N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has also been found to have a mild sedative effect, which can help to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is highly potent and effective, which means that smaller doses can be used compared to other opioids. This can help to reduce the cost of experiments and minimize the risk of side effects. However, N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is also highly toxic and can be difficult to handle safely. This makes it important to use appropriate safety measures when working with N-(4-bromophenyl)-2-(4-methylphenyl)acetamide in the lab.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new formulations that can be administered orally or through other routes, such as transdermal patches. This could help to improve the effectiveness of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide and reduce the risk of side effects. Another area of interest is the development of new analogs of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide that have improved potency and selectivity for the mu-opioid receptor. These analogs could be used to develop new pain medications that are more effective and have fewer side effects.
Conclusion
N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is a synthetic opioid analgesic that has shown promise as a treatment for chronic pain. It is highly potent and effective, with a lower risk of addiction and abuse compared to other opioids. N-(4-bromophenyl)-2-(4-methylphenyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals and increases the release of dopamine. It has several advantages for use in lab experiments, but also has limitations due to its toxicity. Future research on N-(4-bromophenyl)-2-(4-methylphenyl)acetamide could lead to the development of new pain medications that are more effective and have fewer side effects.

Synthesis Methods

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-methylphenylacetone in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the final product. The synthesis of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential as a pain medication. Studies have shown that N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is highly effective in relieving pain, even in cases where other opioids have failed. N-(4-bromophenyl)-2-(4-methylphenyl)acetamide has also been found to have a lower risk of addiction and abuse compared to other opioids, making it a promising alternative for the treatment of chronic pain.

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLBSLLORXXKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

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